Monochlorobimane
Overview
Description
Monochlorobimane is a cell-permeant probe used for quantifying glutathione levels in cells . It is essentially nonfluorescent until it reacts with a thiol group . It readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols .
Molecular Structure Analysis
Monochlorobimane has the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It’s a non-fluorescent bimane that is freely permeable across cellular membranes .
Chemical Reactions Analysis
Monochlorobimane readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of Monochlorobimane with the cysteine-containing tripeptide glutathione (GSH) is the fluorescent conjugate GS–MCB .
Physical And Chemical Properties Analysis
Monochlorobimane is a solid substance . It is soluble in DMF, DMSO, acetonitrile, and methanol . Its fluorescence is detected at 394/490nm .
Scientific Research Applications
Monitoring Glutathione Conjugation and Detoxification :
- MCB is used to trace glutathione-dependent detoxification in plant cells. It reacts with glutathione to yield a strong blue fluorescent conjugate, facilitating the observation of cellular pathways for xenobiotic detoxification, including herbicides and environmental pollutants (Coleman, Randall, & Blake-Kalff, 1997).
- MCB has been utilized in the assessment of glutathione S-conjugates in Arabidopsis, specifically examining the vacuolar sequestration and degradation of these conjugates, which is important for understanding cellular detoxification processes (Grzam et al., 2006).
Cellular Glutathione Visualization :
- In cultured rat astrocytes, MCB is used to visualize glutathione levels since it is quickly converted to a fluorescent GSH conjugate, helping in the study of cellular GSH metabolism (Waak & Dringen, 2006).
- MCB has been employed to measure glutathione levels in hamster and human tumor cell lines, offering insights into cellular glutathione heterogeneity, which is critical for understanding tumor biology and response to treatments (Cook et al., 1989).
Investigating Drug Resistance and Cellular Stress Responses :
- Research on human ovarian tumor cells has
- MCB has also been instrumental in studies focused on the intracellular distribution of glutathione in hepatocytes, offering insights into how cells compartmentalize and utilize glutathione under different stress conditions, such as oxidative stress (Bellomo et al., 1992).
Elucidating the Mechanism of Glutathione S-Conjugate Breakdown :
- Research in Arabidopsis has identified the role of γ-glutamyl transpeptidase in the vacuolar degradation of glutathione S-conjugates, with MCB serving as a tool to track this process. This helps in understanding how plants manage xenobiotic stress (Grzam et al., 2007).
Quantitative Analysis of Cellular Glutathione :
- MCB is employed in the quantitative analysis of cellular glutathione in various cell types, including tumor cells and glial cultures, which is crucial for understanding the cellular mechanisms of drug resistance and the cellular defense against oxidative stress (Chatterjee et al., 1999).
Future Directions
Monochlorobimane has been used to demonstrate the presence of GSH in living cells and to determine alterations in cellular GSH concentrations by semiquantitative fluorescence microscopy . It could be particularly useful for the characterization of pathological cells with decreased GSH status and increased oxidative status as well as redox-modulating factors .
properties
IUPAC Name |
7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPVTCEECPFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227249 | |
Record name | Monochlorobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monochlorobimane | |
CAS RN |
76421-73-3 | |
Record name | Monochlorobimane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monochlorobimane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monochlorobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76421-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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